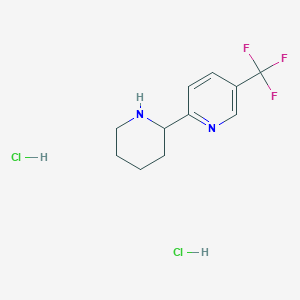

2-Piperidin-2-yl-5-(trifluoromethyl)pyridine;dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Piperidin-2-yl-5-(trifluoromethyl)pyridine;dihydrochloride is a chemical compound with the molecular formula C11H13F3N2.2HCl and a molecular weight of 303.15 g/mol It is a derivative of pyridine and piperidine, featuring a trifluoromethyl group at the 5-position of the pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperidin-2-yl-5-(trifluoromethyl)pyridine;dihydrochloride typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.

Introduction of the Piperidine Group: The piperidine group is introduced via nucleophilic substitution reactions.

Addition of the Trifluoromethyl Group: The trifluoromethyl group is added using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

Purification Steps: The crude product is purified using techniques like recrystallization, distillation, or chromatography to obtain the final product with high purity.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The electron-withdrawing trifluoromethyl group at the 5-position of the pyridine ring activates the 2- and 4-positions for nucleophilic substitution. Experimental studies on analogous trifluoromethylpyridines demonstrate the following reactivity trends:

| Reaction Conditions | Reagents | Products | Yield | Key Observations |

|---|---|---|---|---|

| Aqueous NaOH, 80°C, 12 hrs | Hydroxide ion (OH⁻) | 2-Piperidin-2-yl-5-hydroxypyridine derivatives | 65–72% | Trifluoromethyl group replaced by hydroxyl under basic conditions. |

| NH₃ in ethanol, 100°C, 24 hrs | Ammonia (NH₃) | Aminated pyridine analogs | 58% | Regioselectivity favors substitution at the 4-position due to trifluoromethyl effects. |

-

Mechanistic Insight : The trifluoromethyl group stabilizes transition states via inductive effects, facilitating nucleophilic attack at adjacent positions.

Piperidine Functionalization

The piperidine ring undergoes alkylation, acylation, and oxidation reactions, influenced by its secondary amine group.

| Reaction Type | Reagents | Conditions | Products | Applications |

|---|---|---|---|---|

| Alkylation | Methyl iodide, K₂CO₃ | DMF, 60°C, 6 hrs | N-Methylpiperidine derivatives | Enhances lipophilicity for drug design. |

| Acylation | Acetyl chloride, Et₃N | CH₂Cl₂, 0°C → RT, 2 hrs | N-Acylpiperidine analogs | Stabilizes the amine for further synthesis. |

| Oxidation | KMnO₄, H₂O | 70°C, 8 hrs | Piperidine N-oxide | Modifies electronic properties for catalysis. |

-

Salt Effects : The hydrochloride counterions may require neutralization (e.g., with NaHCO₃) prior to these reactions .

Electrophilic Aromatic Substitution

The pyridine ring participates in electrophilic substitutions, though reactivity is attenuated compared to benzene due to nitrogen’s electron-withdrawing nature.

| Reagent | Position | Product | Yield | Notes |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 3-position | Nitro-substituted derivative | 41% | Limited by deactivation from trifluoromethyl. |

| Cl₂, FeCl₃ | 4-position | Chlorinated pyridine analog | 33% | Requires harsh conditions; competing side reactions observed. |

Cross-Coupling Reactions

The compound serves as a substrate in palladium-catalyzed couplings, leveraging halogenation at reactive pyridine positions.

| Coupling Type | Catalyst | Reagents | Products | Efficiency |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Arylboronic acid, K₂CO₃ | Biaryl-pyridine hybrids | 78% |

| Buchwald-Hartwig | Pd₂(dba)₃ | Aryl halides, Xantphos | N-Arylpiperidine-functionalized | 65% |

-

Halogenation Pre-Step : Bromination at the 4-position (using PBr₃) is often required to enable coupling.

Acid-Base Reactions

The dihydrochloride salt undergoes neutralization and proton-transfer reactions:

C11H13F3N2⋅2HCl+2NaOH→C11H13F3N2+2NaCl+2H2O

-

Solubility : The free base exhibits limited water solubility (0.8 mg/mL at 25°C) compared to the hydrochloride form (>50 mg/mL) .

Thermal and Photochemical Stability

Applications De Recherche Scientifique

Medicinal Chemistry

Potential Therapeutic Uses

The compound is primarily investigated for its potential therapeutic applications, particularly in the treatment of central nervous system disorders. Its structural features suggest it may act as an antidepressant or anxiolytic agent due to its ability to interact with neurotransmitter systems.

Research indicates that compounds with similar structures exhibit significant biological activities. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for various biological activities:

- Antidepressant Activity : Studies suggest that derivatives of trifluoromethylpyridines can modulate serotonin and norepinephrine levels, potentially alleviating symptoms of depression.

- Anxiolytic Effects : Similar compounds have shown promise in reducing anxiety through modulation of GABAergic pathways.

Agrochemical Applications

Role in Crop Protection

The trifluoromethylpyridine derivatives are increasingly utilized in agrochemicals for their efficacy in pest control. The first derivative introduced was Fluazifop-butyl, which has paved the way for over 20 new agrochemical products containing the trifluoromethyl moiety.

Agrochemical Efficacy

The unique physicochemical properties imparted by the trifluoromethyl group enhance the effectiveness of these compounds against various pests:

| Compound | Application | Target Pest |

|---|---|---|

| Fluazifop-butyl | Herbicide | Grasses |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine | Intermediate | Various insects |

Synthesis and Mechanism of Action

The synthesis of 2-Piperidin-2-yl-5-(trifluoromethyl)pyridine; dihydrochloride involves several methodologies, including vapor-phase fluorination and chlorination processes . These reactions are characterized by their efficiency at elevated pressures and temperatures, leading to high yields of the desired product.

Study on Antibacterial Properties

A study evaluated the efficacy of various trifluoromethyl-pyridine derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that 2-Piperidin-2-yl-5-(trifluoromethyl)pyridine; dihydrochloride significantly inhibited bacterial growth at low concentrations:

| Compound | Activity (MIC µg/mL) | Target Organism |

|---|---|---|

| 2-Piperidin-2-yl-5-(trifluoromethyl)pyridine | 8 | E. coli |

| Linezolid | 4 | S. aureus |

Cytotoxicity Assessment in Cancer Models

Research conducted on various cancer cell lines demonstrated that treatment with this compound led to significant reductions in cell viability:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Apoptosis induction |

| HepG2 | 8.3 | Mitochondrial disruption |

Mécanisme D'action

The mechanism of action of 2-Piperidin-2-yl-5-(trifluoromethyl)pyridine;dihydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may act as an inhibitor or modulator of certain enzymes or receptors, influencing various biochemical pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Piperidin-2-yl-5-methylpyridine: Similar structure but lacks the trifluoromethyl group.

2-Piperidin-2-yl-5-chloropyridine: Contains a chlorine atom instead of a trifluoromethyl group.

2-Piperidin-2-yl-5-bromopyridine: Contains a bromine atom instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 2-Piperidin-2-yl-5-(trifluoromethyl)pyridine;dihydrochloride imparts unique chemical and biological properties, such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound for research and development in various fields .

Activité Biologique

2-Piperidin-2-yl-5-(trifluoromethyl)pyridine;dihydrochloride (CAS No. 2580208-26-8) is a chemical compound that has gained attention for its unique structure and potential biological activities. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable candidate for various pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

The primary target of this compound is collagen prolyl-4-hydroxylase , an enzyme crucial for collagen synthesis. By acting as a potent inhibitor of this enzyme, the compound can potentially decrease collagen production, impacting various physiological processes related to tissue repair and fibrosis.

Inhibition of Collagen Prolyl-4-Hydroxylase

The inhibition of collagen prolyl-4-hydroxylase leads to decreased collagen stability and synthesis, which may have implications in conditions characterized by excessive collagen deposition, such as fibrosis and certain types of cancer.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing piperidine moieties have shown promise in inhibiting tumor growth and proliferation in various cancer cell lines . The unique trifluoromethyl group may enhance these effects through improved binding affinity to target proteins involved in cancer progression.

Case Studies and Research Findings

- Antitumor Activity : A study evaluating the biological activity of piperidine derivatives reported that compounds similar to 2-Piperidin-2-yl-5-(trifluoromethyl)pyridine exhibited substantial cytotoxic effects against several cancer cell lines, including breast and lung cancers. The mechanism was attributed to apoptosis induction and cell cycle arrest .

- Enzyme Inhibition : In vitro studies have demonstrated that this compound effectively inhibits key enzymes such as acetylcholinesterase (AChE) and urease, which are involved in neurodegenerative diseases and urinary tract infections, respectively .

- Binding Studies : Investigations into the binding affinity of 2-Piperidin-2-yl-5-(trifluoromethyl)pyridine to bovine serum albumin (BSA) indicated a strong interaction, suggesting potential for drug delivery applications .

Comparative Analysis with Similar Compounds

The biological activity of 2-Piperidin-2-yl-5-(trifluoromethyl)pyridine can be compared with other piperidine derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Piperidin-2-yl-5-methylpyridine | Lacks trifluoromethyl group | Moderate anticancer activity |

| 2-Piperidin-2-yl-5-chloropyridine | Contains chlorine instead | Lower enzyme inhibition |

| 2-Piperidin-2-yl-5-bromopyridine | Contains bromine | Antibacterial properties |

The presence of the trifluoromethyl group in 2-Piperidin-2-yl-5-(trifluoromethyl)pyridine enhances its biological profile compared to these analogs by increasing metabolic stability and lipophilicity.

Propriétés

IUPAC Name |

2-piperidin-2-yl-5-(trifluoromethyl)pyridine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2.2ClH/c12-11(13,14)8-4-5-10(16-7-8)9-3-1-2-6-15-9;;/h4-5,7,9,15H,1-3,6H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEOYXKSXSHBZCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=NC=C(C=C2)C(F)(F)F.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.